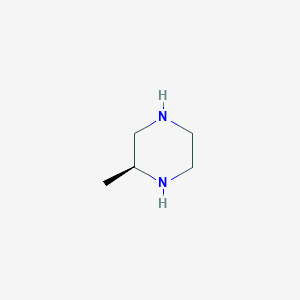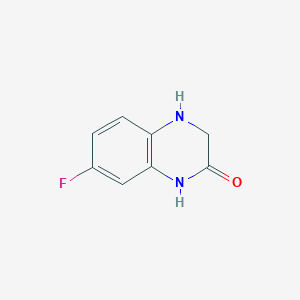
テトラメチレンビス(トリフェニルホスホニウムブロミド)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylenebis(triphenylphosphonium bromide) is an organic phosphonium compound with the chemical formula C₄₀H₃₈Br₂P₂ . It is a white crystalline solid that is hygroscopic and stable under anhydrous conditions.
科学的研究の応用
Tetramethylenebis(triphenylphosphonium bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its use in drug delivery systems, particularly for targeting mitochondria, is ongoing.
Industry: It is used in the production of hydrophobic and stable cationic polymers.
作用機序
Target of Action
It is widely used in organic synthesis, particularly as a catalyst and activating reagent .
Mode of Action
Tetramethylenebis(triphenylphosphonium bromide) interacts with its targets by introducing phosphorus groups onto functional groups such as alcohols, thiols, and amines . This interaction facilitates the synthesis of organic molecules with specific functionalities .
Biochemical Pathways
It is used in the synthesis of squalene and the conversion of α-diketones to cyclohexa-1,3-dienes .
Pharmacokinetics
It is known that the compound is a solid, usually existing in a white crystalline form . It decomposes at high temperatures but can remain stable under anhydrous conditions . The compound is insoluble in water but can dissolve in organic solvents .
Result of Action
The molecular and cellular effects of Tetramethylenebis(triphenylphosphonium bromide) are primarily related to its role in organic synthesis. It helps in the synthesis of organic molecules with specific functionalities and can be used to synthesize hydrophobic and highly stable cationic polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetramethylenebis(triphenylphosphonium bromide). For instance, it is hygroscopic and should be stored away from oxidizing agents . It should also be stored in a cool, dry condition in a well-sealed container . Direct contact with skin, eyes, and the respiratory tract should be avoided due to its irritant properties .
準備方法
Tetramethylenebis(triphenylphosphonium bromide) is typically synthesized through the reaction of triphenylphosphine with a methylene dibromide compound. The reaction is usually carried out under anhydrous and inert atmosphere conditions to prevent moisture from affecting the reaction . The general reaction scheme is as follows:
2 (C₆H₅)₃P + Br-(CH₂)₄-Br→(C₆H₅)₃P-(CH₂)₄-P(C₆H₅)₃⋅2Br
Industrial production methods involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Tetramethylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromide ions with other functional groups.
Oxidation and Reduction Reactions: The phosphonium groups can participate in redox reactions, altering the oxidation state of the compound.
Cyclization Reactions: It is used in the conversion of diketones to cyclohexa-1,3-dienes.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but often include cyclic compounds and substituted phosphonium salts .
類似化合物との比較
Tetramethylenebis(triphenylphosphonium bromide) is unique due to its ability to introduce phosphonium groups to a wide range of functional groups. Similar compounds include:
Triphenylphosphine: Used in similar reactions but lacks the tetramethylene bridge.
Tetraphenylphosphonium bromide: Similar structure but with different reactivity due to the absence of the tetramethylene bridge.
Tetramethylenebis(triphenylphosphonium) chloride: Similar compound with chloride ions instead of bromide, leading to different reactivity and solubility properties.
These comparisons highlight the unique reactivity and applications of tetramethylenebis(triphenylphosphonium) dibromide in various fields of research and industry.
特性
CAS番号 |
15546-42-6 |
|---|---|
分子式 |
C40H38BrP2+ |
分子量 |
660.6 g/mol |
IUPAC名 |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;bromide |
InChI |
InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1 |
InChIキー |
GAZHTOOFLJFVJO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Key on ui other cas no. |
15546-42-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)













